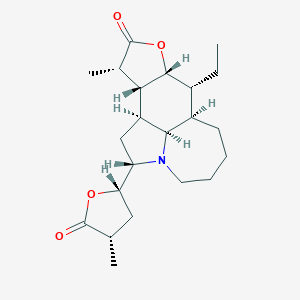

ネオツベロステモニン

概要

説明

ネオツベロステモニンは、植物Stemona tuberosaの根から単離された天然アルカロイドです。この化合物は、特に鎮咳(咳止め)作用など、重要な生物活性を示すことが知られています。 肺線維症や慢性低酸素症誘発性肺損傷などの様々な医学的状態における潜在的な治療効果について研究されています .

科学的研究の応用

Chemistry: It serves as a model compound for studying the chemical behavior of alkaloids and their derivatives.

Biology: Neotuberostemonine has shown significant biological activities, including antitussive, anti-inflammatory, and antifibrotic effects.

Medicine: It has potential therapeutic applications in treating pulmonary fibrosis, chronic cough, and other respiratory conditions. .

作用機序

生化学分析

Biochemical Properties

Neotuberostemonine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the protein expression of Hypoxia-inducible factor 1-alpha (HIF-1α), Transforming growth factor beta (TGF-β), Fibroblast growth factor 2 (FGF2), and Alpha-smooth muscle actin (α-SMA) in hypoxia-exposed fibroblasts .

Cellular Effects

Neotuberostemonine has profound effects on various types of cells and cellular processes . It suppresses the activation and differentiation of primary mouse lung fibroblasts (PLFs) under hypoxic conditions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Neotuberostemonine exerts its effects at the molecular level through several mechanisms . It dose-dependently suppresses hypoxia-induced activation and differentiation of PLFs . It also reverses hypoxia-induced reduction in the expression of prolyl hydroxylated-HIF-1α, a critical step in the initiation of HIF-1α degradation .

Temporal Effects in Laboratory Settings

The effects of Neotuberostemonine change over time in laboratory settings . It has been observed that Neotuberostemonine effectively attenuates bleomycin-induced pulmonary fibrosis in a mouse model when administered orally at a dose of 30 mg·kg -1 ·d -1 for 1 or 2 weeks .

Dosage Effects in Animal Models

The effects of Neotuberostemonine vary with different dosages in animal models . A study found that Neotuberostemonine had a weak inhibitory effect at 15 mg/kg and a strong inhibitory effect at 30 or 60 mg/kg on mouse lung fibrosis .

Metabolic Pathways

It is known to interact with the HIF-1α pathway, influencing the expression of various proteins and enzymes .

準備方法

合成ルートと反応条件: ネオツベロステモニンは、主にStemona tuberosaの根からの抽出によって得られます。抽出プロセスには、メタノールやエタノールなどの有機溶媒を用いて、植物材料からアルカロイドを分離することが含まれます。 粗抽出物はその後、クロマトグラフィー技術を用いてネオツベロステモニンを精製されます .

工業生産方法: ネオツベロステモニンの工業生産には、栽培されたStemona tuberosa植物からの大規模抽出が伴います。このプロセスには、根の収穫、乾燥、溶媒抽出、続いて精製工程を行い、純粋な化合物を得ることが含まれます。 ネオツベロステモニンの収量と純度は、抽出パラメータと精製技術を調整することで最適化できます .

化学反応の分析

反応の種類: ネオツベロステモニンは、以下を含む様々な化学反応を起こします。

酸化: ネオツベロステモニンは、対応するオキソ誘導体を形成するように酸化することができます。

還元: 還元反応は、ネオツベロステモニンをその還元形に変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に用いられます。

生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってオキソ誘導体が生成される一方、還元によってネオツベロステモニンの還元形が生成されます .

4. 科学研究への応用

類似化合物との比較

ネオツベロステモニンは、ステモナアルカロイドとして知られるアルカロイドのクラスに属しています。類似の化合物には以下が含まれます。

ツベロステモニン: 同様の鎮咳作用と抗線維化作用を示す、Stemona tuberosa由来の別のアルカロイド。

ネオステニン: ネオツベロステモニンの誘導体で、同等の生物活性を持っています.

独自性: ネオツベロステモニンは、その特異的な分子構造と、他の関連するアルカロイドでは一般的ではないHIF-1αシグナル伝達を阻害する能力によって特徴付けられます。 この独特の作用機序により、呼吸器疾患の治療的応用に有望な候補となっています .

特性

IUPAC Name |

(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGHROCTSEKDY-UEIGSNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316122 | |

| Record name | Neotuberostemonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143120-46-1 | |

| Record name | Neotuberostemonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neotuberostemonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is neotuberostemonine?

A1: Neotuberostemonine is a bioactive alkaloid primarily found in the roots of Stemona species, particularly Stemona tuberosa. These plants are traditionally used in Asian countries for their antitussive and insecticidal properties. [, ]

Q2: What is the molecular formula and weight of neotuberostemonine?

A2: The molecular formula of neotuberostemonine is C22H31NO4, and its molecular weight is 373.49 g/mol. []

Q3: What are the main structural features of neotuberostemonine?

A3: Neotuberostemonine belongs to the stenine-type of Stemona alkaloids, characterized by a complex tetracyclic pyrrolo[3,2,1-jk][1]benzazepine core structure. [, ]

Q4: How does neotuberostemonine exert its biological effects?

A4: While the precise mechanisms are still being elucidated, research indicates that neotuberostemonine may exert its effects through multiple pathways. For instance, it has been shown to:

- Suppress inflammatory responses: Neotuberostemonine can inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglial cells, suggesting anti-inflammatory activity. []

- Modulate macrophage activity: Studies show that it can attenuate bleomycin-induced pulmonary fibrosis, potentially by suppressing macrophage recruitment and activation. [, ]

- Inhibit osteoclastogenesis: Research indicates it can inhibit osteoclast formation by blocking the NF-κB pathway. []

- Reduce cough reflex: Neotuberostemonine demonstrates significant antitussive activity in guinea pig models, potentially by interacting with the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus. []

Q5: What are the potential therapeutic applications of neotuberostemonine being investigated?

A5: Based on its observed biological activities, neotuberostemonine is being explored for its potential in treating:

- Pulmonary fibrosis: Preclinical studies indicate its ability to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts. [, ]

- Inflammatory diseases: Its anti-inflammatory properties make it a potential candidate for conditions involving excessive inflammation. []

- Osteoporosis: The inhibition of osteoclastogenesis suggests a possible role in managing osteoporosis. []

- Cough: Its established antitussive effects point towards its potential as a cough suppressant. []

Q6: What analytical techniques are used to identify and quantify neotuberostemonine?

A6: Various analytical methods are employed for neotuberostemonine characterization and quantification, including:

- High-performance liquid chromatography (HPLC): Coupled with diode array detection (DAD) and evaporative light scattering detection (ELSD), HPLC offers a robust method for simultaneous quantification of neotuberostemonine and other alkaloids in Stemona extracts. [, ]

- Thin-layer chromatography (TLC): TLC combined with image analysis enables the detection and quantification of neotuberostemonine in plant extracts. []

- Mass spectrometry (MS): Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are valuable for pharmacokinetic studies and metabolic profiling of neotuberostemonine in biological samples. [, ]

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1D and 2D NMR, plays a crucial role in elucidating the structure and stereochemistry of neotuberostemonine and its derivatives. [, , , ]

Q7: What is known about the pharmacokinetics of neotuberostemonine?

A7: Studies in rats using UPLC-MS/MS have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of neotuberostemonine after oral administration of Stemonae Radix. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)

![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)